molecular formula C25H27FN2O4 B2600402 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 620143-26-2

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2600402
CAS No.: 620143-26-2
M. Wt: 438.499
InChI Key: ZJOZKBDXYXASRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one” is a research chemical with the CAS No. 620143-26-2. It has a molecular formula of C25H27FN2O4 and an average molecular weight of 438.499 .


Molecular Structure Analysis

The molecular structure of this compound consists of an allyloxy group attached to a phenyl ring, a dimethylamino group attached to a propyl chain, a fluorobenzoyl group, and a hydroxy group attached to a pyrrol-2(5H)-one ring .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A novel series of substituted pyrrole derivatives, including compounds similar to the chemical structure , has been synthesized and evaluated for antimicrobial properties. These compounds were synthesized by reacting 3-acetyl-2, 4-dimethyl pyrrole with different substituted benzaldehyde in the presence of ethanolic KOH, followed by a cyclization reaction with hydroxylamine hydrochloride. The synthesized compounds demonstrated in vitro antibacterial activity, highlighting their potential as antimicrobial agents (Kumar, Nihana, & Kumar, 2017).

Antibacterial Agents and Their In Vitro Activity

Another study focused on 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines, derived from a similar process involving [(allyloxy)benzyl]pyrimidines. These compounds showed high in vitro activity against anaerobic organisms such as Bacteroides species and Fusobacterium, comparable to or better than metronidazole. This indicates the chemical's potential for developing new antibacterial agents with specificity for anaerobic pathogens (Roth et al., 1989).

Generation of a Structurally Diverse Library

A study utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material demonstrated the chemical's versatility in generating a structurally diverse compound library. Through alkylation and ring closure reactions, a variety of dithiocarbamates, thioethers, and various azoles were synthesized. This research exemplifies the potential of such chemicals in creating diverse molecular structures for further pharmacological exploration (Roman, 2013).

Fluorescent Probe for Carbon Dioxide Detection

The development of fluorescent probes based on the 1,2,5-triphenylpyrrole core, incorporating tertiary amine moieties for the detection of low levels of carbon dioxide, showcases another application. These probes, with an aggregation-enhanced emission feature, demonstrated fast and selective responses to CO2, underlining the potential for real-time and quantitative detection of CO2 in biological and medical applications (Wang et al., 2015).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O4/c1-4-15-32-20-8-5-7-18(16-20)22-21(23(29)17-9-11-19(26)12-10-17)24(30)25(31)28(22)14-6-13-27(2)3/h4-5,7-12,16,22,29H,1,6,13-15H2,2-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBIKRFOIDAECY-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.